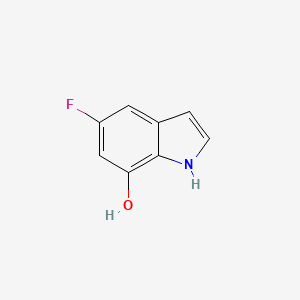

5-Fluoro-1h-indol-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-1H-indol-7-ol |

InChI |

InChI=1S/C8H6FNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H |

InChI Key |

UYWRRIGZZFABKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Fluoro 1h Indol 7 Ol

Cycloaddition Reactions

The indole (B1671886) nucleus is a versatile building block in organic synthesis and can participate in various cycloaddition reactions, serving as a key strategy for the construction of complex heterocyclic frameworks. researchgate.net These reactions, which are often atom-economical, can involve the indole ring acting as a diene, a dienophile, or a dipolarophile, leading to a diverse array of polycyclic indole alkaloids and other structurally significant molecules. researchgate.net While specific studies on the cycloaddition reactivity of 5-Fluoro-1H-indol-7-ol are not extensively documented in the reviewed literature, the reactivity of analogous substituted indoles provides valuable insights into its potential transformations.

Research into the dearomative cycloaddition reactions of functionalized indoles has demonstrated that the electronic nature of substituents on the indole ring can influence reactivity. For instance, the presence of a fluorine atom at the 5-position has been shown to be compatible with certain cycloaddition methodologies.

A notable example is the (4+3) cycloaddition reaction of 2-vinylindoles with oxyallyl cations generated in situ from α-bromoketones. In a study exploring the scope of this transformation for the synthesis of cyclohepta[b]indole scaffolds, a 5-fluoro-substituted 2-vinylindole derivative was successfully employed. acs.org The reaction proceeded smoothly to afford the corresponding cycloadduct in a good yield, demonstrating that the electron-withdrawing fluorine substituent at the C5-position does not inhibit the nucleophilic character of the C3-position of the indole, which is crucial for the cycloaddition to occur. acs.org

The reaction of N-benzyl-5-fluoro-2-vinyl-1H-indole with 2,2-dimethoxy-1-phenylethan-1-one in the presence of a base successfully yielded the corresponding cyclohepta[b]indole. acs.org This transformation highlights the utility of fluorinated indoles in constructing complex, fused-ring systems.

Below is a data table summarizing the findings for this intermolecular cycloaddition:

| Indole Reactant | Dipole Precursor | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-5-fluoro-2-vinyl-1H-indole | 1-(4-Bromophenyl)-2,2-dimethoxyethan-1-one | DBU / HFIP | (5S,9aR)-1-Benzyl-8-bromo-2-fluoro-5-(4-bromophenyl)-5-methoxy-6,9a-dihydro-5H-cyclohepta[b]indole | 68 | acs.org |

While this example involves a 2-vinylindole derivative, it underscores the potential of the 5-fluoroindole (B109304) scaffold to participate in cycloaddition reactions. The 7-hydroxy group in the target compound, this compound, would likely require protection prior to such transformations, as the acidic proton could interfere with the basic conditions or the reactive intermediates involved in many cycloaddition protocols.

Furthermore, 1,3-dipolar cycloadditions represent another major class of reactions for functionalizing indole derivatives. These typically involve the reaction of a 1,3-dipole with a dipolarophile. For instance, N-alkenyl or N-alkynyl indole derivatives can act as dipolarophiles in reactions with nitrones or nitrile oxides to generate isoxazolidine- or isoxazole-fused indole systems. niscpr.res.in Azomethine ylides have also been used in intramolecular 1,3-dipolar cycloadditions with tethered alkenes on the indole framework to construct complex polycyclic structures. thieme-connect.com Although specific examples utilizing this compound as the substrate are not available, the general principles of these reactions suggest that appropriate derivatization of the nitrogen or the 7-hydroxy group could enable its participation in such synthetic strategies.

Derivatization and Complex Molecular Architecture Construction Via 5 Fluoro 1h Indol 7 Ol As a Synthetic Building Block

Preparation of N-Substituted and N-Protected 5-Fluoro-1H-indol-7-ol Derivatives

The modification of the indole (B1671886) nitrogen is a critical step in the synthesis of many indole-based compounds, often necessary for directing subsequent reactions or for introducing specific functionalities. The preparation of N-substituted and N-protected derivatives of this compound is a key strategy in its utilization as a synthetic intermediate.

N-Sulfonylation: A common method for protecting the indole nitrogen is through sulfonylation. For instance, 5-fluoroindole (B109304) can be reacted with sulfonyl chlorides, such as naphthalenesulfonyl chloride, in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield the corresponding N-sulfonylated product. nih.gov This approach can be adapted for this compound, providing a stable derivative for further functionalization.

N-Alkylation and N-Arylation: The indole nitrogen can also be substituted with various alkyl or aryl groups. tandfonline.com For example, N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods, such as the Buchwald-Hartwig amination, allow for the introduction of aryl groups. These reactions provide access to a diverse range of N-substituted this compound derivatives with tailored electronic and steric properties.

Table 1: Examples of N-Substitution and N-Protection Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Sulfonylation | Naphthalenesulfonyl chloride, Triethylamine, DMAP | N-Sulfonylated indole |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl indole |

Synthesis of C-Substituted Analogues at Various Positions (C2, C3, C4, C5-aryl, C6, C7-ether/ester)

The strategic functionalization of the carbocyclic and pyrrolic rings of the indole scaffold is crucial for modulating biological activity. This compound serves as a platform for introducing substituents at various positions.

C2 and C3-Substitution: The C3 position of indoles is particularly reactive towards electrophiles. Reactions such as the Vilsmeier-Haack reaction can introduce a formyl group at C3, which can then be further elaborated. google.com C2-alkylation of N-protected indoles can be achieved through methods like Friedel-Crafts acylation followed by reduction. researchgate.net For instance, 2-acyl-1-(phenylsulfonyl)indoles can be prepared and subsequently deoxygenated. researchgate.net

C4-Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for C4-functionalization. Using a suitable palladium catalyst and an aryl halide, the C4 position of an indole can be arylated. acs.org This methodology is applicable to indoles with various substituents, including those at the C7 position. acs.org

C5-Arylation: The fluorine atom at the C5 position can be displaced by an aryl group through nucleophilic aromatic substitution or utilized in cross-coupling reactions. For example, 5-bromoindoles can undergo Suzuki or Stille coupling to introduce aryl moieties. nih.gov

C6-Substitution: While direct C6-functionalization can be challenging, it can be achieved through multi-step sequences often involving initial functionalization at other positions followed by ring construction or rearrangement.

C7-Ether/Ester Formation: The hydroxyl group at the C7 position of this compound is a key handle for derivatization. It can be readily converted into ethers and esters through standard Williamson ether synthesis or esterification protocols, respectively. This allows for the introduction of a wide variety of side chains, which can significantly impact the molecule's properties. For instance, iridium-catalyzed C-H borylation can introduce a boronic ester at the C7 position, which can then be used in Suzuki cross-coupling reactions. acs.org

Table 2: C-Substitution Reactions on the Indole Ring

| Position | Reaction Type | Key Reagents/Catalysts | Product Feature |

|---|---|---|---|

| C2 | Friedel-Crafts Acylation/Reduction | Acyl chloride/AlCl3, then reducing agent | C2-Alkyl group |

| C3 | Vilsmeier-Haack Reaction | POCl3, DMF | C3-Formyl group |

| C4 | Palladium-Catalyzed C-H Arylation | Palladium catalyst, Aryl halide | C4-Aryl group |

| C5 | Suzuki Coupling (from 5-bromo precursor) | Palladium catalyst, Arylboronic acid | C5-Aryl group |

| C7 | Williamson Ether Synthesis | Alkyl halide, Base | C7-Ether linkage |

| C7 | Esterification | Acyl chloride or Carboxylic acid/DCC | C7-Ester linkage |

Construction of Fused and Polycyclic Indole Frameworks

The indole nucleus can be incorporated into more complex, rigid structures through the formation of fused and polycyclic systems. These scaffolds are prevalent in natural products and often exhibit potent biological activities. rsc.orgnih.gov

Intramolecular Cyclizations: One strategy involves the intramolecular cyclization of appropriately substituted indole derivatives. For example, an intramolecular Friedel-Crafts reaction can be used to form a new ring fused to the indole core. tezu.ernet.in The synthesis of pyrrolo[3,2,1-ij]quinolones and pyrido[1,2-a]indoles has been achieved through the ring-opening cyclization of indolyl-N-tethered epoxides. tezu.ernet.in

Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions are powerful methods for constructing fused ring systems. nih.gov For instance, the reaction of indoles with 1,2-diaza-1,3-dienes, catalyzed by a Lewis acid like ZnCl2, can lead to the formation of tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov

Incorporation of this compound into Advanced Heterocyclic Systems

The versatility of this compound extends to its use as a building block for more elaborate heterocyclic structures. researchgate.net

Multi-component Reactions: Indoles are excellent substrates in multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Synthesis of Hybrid Molecules: this compound can be coupled with other heterocyclic systems to create hybrid molecules with potentially synergistic or novel biological activities. For example, it can be linked to isatin (B1672199) derivatives to form isatin-indole molecular hybrids. mdpi.com Another approach involves the synthesis of indolyl-triazole conjugates through click chemistry, where an azido-functionalized indole is reacted with an alkyne-containing heterocycle. nih.gov

Synthesis of Isotopic Labeled this compound Derivatives (e.g., 13C, 19F)

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies, as well as in mechanistic investigations. scripps.edu The synthesis of isotopically labeled this compound derivatives can provide crucial insights into its biological fate and mechanism of action.

13C-Labeling: The introduction of a ¹³C label can be achieved by starting with a ¹³C-labeled precursor. For example, the synthesis of 5-fluoroindole-5-¹³C has been reported, starting from sodium acetate-1-¹³C. diva-portal.org A similar strategy could be adapted for the synthesis of ¹³C-labeled this compound.

19F-Labeling: While the parent compound already contains a stable ¹⁹F isotope, which is useful for ¹⁹F NMR studies, the introduction of additional fluorine isotopes or the synthesis of derivatives with specific fluorine substitution patterns can be of interest. diva-portal.org

Deuterium (B1214612) Labeling: Deuterated derivatives of indole compounds can be prepared to study metabolic pathways, as the replacement of hydrogen with deuterium can alter the rate of metabolic processes. google.com

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1h Indol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Fluoro-1H-indol-7-ol, the ¹H NMR spectrum is expected to show distinct signals for each proton on the indole (B1671886) ring system, as well as for the protons on the nitrogen and oxygen atoms.

The electron-donating hydroxyl (-OH) group at position 7 and the electron-withdrawing fluorine (-F) atom at position 5 will significantly influence the chemical shifts of the aromatic protons. The proton at position 6 (H-6) would be strongly affected by both substituents. The protons on the pyrrole (B145914) ring (H-2 and H-3) would also exhibit characteristic shifts. The N-H proton typically appears as a broad singlet, and its chemical shift can be solvent-dependent. The O-H proton signal may also be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -1 | 8.1 - 8.5 | br s | - |

| H-2 | 7.2 - 7.4 | t | J ≈ 2.5-3.0 |

| H-3 | 6.4 - 6.6 | t | J ≈ 2.0-2.5 |

| H-4 | 7.0 - 7.2 | dd | J ≈ 9.0, 2.5 |

| H-6 | 6.7 - 6.9 | dd | J ≈ 9.0, 2.0 |

| OH -7 | 5.0 - 6.0 | br s | - |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. For this compound, eight distinct signals are expected for the indole core.

The carbon atom bonded to the fluorine (C-5) will show a large one-bond coupling (¹JCF) and will be significantly shifted. Similarly, the carbon bearing the hydroxyl group (C-7) will be shifted downfield. The chemical shifts of other carbons in the benzene (B151609) ring (C-4, C-6, C-3a, C-7a) will also be influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for analogous compounds like 5-fluoroindole (B109304). spectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 124 - 126 |

| C-3 | 102 - 104 |

| C-3a | 126 - 128 |

| C-4 | 109 - 111 (d, JCF ≈ 25 Hz) |

| C-5 | 157 - 159 (d, ¹JCF ≈ 235 Hz) |

| C-6 | 97 - 99 (d, JCF ≈ 25 Hz) |

| C-7 | 145 - 147 |

| C-7a | 131 - 133 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, providing valuable structural information. acs.org

For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom at the C-5 position. The chemical shift and multiplicity of this signal would confirm the presence and location of the fluorine. The signal would be split into a doublet of doublets due to coupling with the adjacent protons, H-4 and H-6. This technique is particularly useful for confirming the success of fluorination reactions and for studying interactions in biological systems, as there are no background fluorine signals. huji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-5 | -120 to -125 | dd |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals by revealing through-bond correlations. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between H-2 and H-3, and between H-4 and H-6 (a weaker, long-range coupling might be observed). This helps to trace the connectivity within the individual rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of protonated carbons. For example, the proton signal assigned to H-6 would show a cross-peak with the carbon signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is vital for piecing together the entire molecular structure, especially for connecting quaternary (non-protonated) carbons to the rest of the framework. Key HMBC correlations would include:

N-H proton to C-2, C-3, C-3a, and C-7a.

H-2 proton to C-3, C-3a, and C-7a.

H-4 proton to C-3a, C-5, and C-6.

H-6 proton to C-4, C-5, and C-7a.

Table 4: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Provided |

| COSY | H-2 ↔ H-3; H-4 ↔ H-6 | Confirms adjacent proton relationships within the pyrrole and benzene rings. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6 | Links each proton to its directly bonded carbon atom. |

| HMBC | N-H ↔ C-2, C-3a, C-7a; H-4 ↔ C-5, C-6, C-7a | Establishes long-range connectivity, confirming the overall ring fusion and substituent positions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like hydroxyindoles. libretexts.org The technique typically generates a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode, allowing for the unambiguous determination of the molecular weight. nih.govyoutube.com

For this compound (Molecular Formula: C₈H₆FNO, Molecular Weight: 151.14 g/mol ), the ESI-MS spectrum in positive mode would be expected to show a prominent peak at an m/z of 152.15, corresponding to the [M+H]⁺ ion.

By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS), the molecular ion can be induced to fragment. nih.gov The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways for indole derivatives often involve the cleavage of the pyrrole ring or the loss of small neutral molecules.

Table 5: Expected ESI-MS Data for this compound

| Ion Species | Expected m/z (Positive Mode) | Interpretation |

| [M+H]⁺ | 152.15 | Protonated molecular ion |

| [M+H - CO]⁺ | 124.15 | Loss of carbon monoxide |

| [M+H - HCN]⁺ | 125.12 | Loss of hydrogen cyanide |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions, which serves as a molecular fingerprint.

The fragmentation pattern of indole derivatives in EI-MS is well-documented and provides significant structural information. For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways for indole compounds often involve the cleavage of bonds within the pyrrole ring and the loss of small neutral molecules. The presence of the fluoro and hydroxyl substituents on the benzene ring will influence the fragmentation, leading to characteristic ions.

Table 1: Predicted Major Mass-to-Charge (m/z) Fragments for this compound based on GC-MS Analysis of Related Indole Compounds

| m/z Value | Predicted Ion/Fragment | Significance |

| 151 | [C₈H₆FNO]⁺ | Molecular Ion Peak |

| 122 | [M - CHO]⁺ | Loss of a formyl radical, characteristic of hydroxylated aromatic compounds. |

| 108 | [C₇H₅F]⁺ | Fragment resulting from the cleavage of the pyrrole ring. |

| 95 | [M - 2CO]⁺ or [C₆H₄F]⁺ | Further fragmentation and rearrangement. |

Note: The data in this table is predictive and based on the fragmentation patterns of similar indole structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration (e.g., stretching or bending).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the O-H group of the phenol, the N-H group of the indole, the aromatic C-H and C=C bonds, and the C-F bond. The region above 1500 cm⁻¹ is typically used for the identification of specific functional groups, while the region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole.

Key Expected IR Absorption Bands for this compound:

O-H Stretching: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹ due to the hydroxyl group, with the broadness resulting from hydrogen bonding.

N-H Stretching: A sharp to moderately broad peak is anticipated around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to one or more sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band is expected in the range of 1000-1400 cm⁻¹ due to the stretching vibration of the carbon-fluorine bond.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3400 - 3650 | Strong, Broad |

| N-H (Indole) | Stretching | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak, Sharp |

| C-F | Stretching | 1000 - 1400 | Strong |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available, studies on related indole derivatives provide a strong basis for predicting its crystallographic features. For instance, the crystal structure of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole crystallizes in the orthorhombic system with the space group P2₁2₁2₁. It is common for indole derivatives to crystallize in centrosymmetric space groups such as P-1 (triclinic) or P2₁/c (monoclinic).

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1, P2₁2₁2₁ | Defines the symmetry operations within the crystal. |

| Unit Cell Dimensions | To be determined by experiment | Defines the size and shape of the repeating unit. |

| Intermolecular Interactions | O-H···N, N-H···O, C-H···F hydrogen bonds; π-π stacking | Governs the packing of molecules in the crystal lattice. |

| Dihedral Angle | ~0-5° | The angle between the benzene and pyrrole rings, indicating planarity. |

Note: The data presented is based on typical values for similar indole derivatives and would require experimental validation for this compound.

Theoretical and Computational Chemistry Studies of 5 Fluoro 1h Indol 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of organic molecules with a favorable balance of accuracy and computational cost. For 5-Fluoro-1H-indol-7-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable insights into its molecular properties.

The introduction of a fluorine atom at the C5 position and a hydroxyl group at the C7 position is anticipated to significantly influence the electron distribution within the indole (B1671886) ring. Fluorine, being highly electronegative, will act as an inductive electron-withdrawing group, while the hydroxyl group can act as both a σ-withdrawing and a π-donating group. The interplay of these electronic effects will modulate the aromaticity and polarity of the molecule.

DFT calculations can be used to determine key energetic parameters such as the heat of formation, ionization potential, and electron affinity. By comparing the calculated heat of formation of this compound with that of parent indole and other substituted indoles, its relative thermodynamic stability can be assessed. It is predicted that the presence of both the fluoro and hydroxyl groups will lead to a more negative heat of formation compared to indole, indicating greater stability.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecular surface. For this compound, the MEP map is expected to show regions of negative potential around the fluorine and oxygen atoms, indicating their electronegativity, and a region of positive potential around the hydroxyl proton and the N-H proton, highlighting their propensity for electrophilic interactions and hydrogen bonding.

Predicted Energetic Properties of this compound (Theoretical)

| Property | Predicted Value (Relative to Indole) | Rationale |

| Heat of Formation | More Negative | Stabilization from both fluoro and hydroxyl substituents. |

| Dipole Moment | Increased | Increased polarity due to electronegative F and OH groups. |

| Ionization Potential | Lowered | The π-donating effect of the OH group is expected to outweigh the inductive withdrawal of the F atom, making it easier to remove an electron. |

| Electron Affinity | Increased | The overall electron-withdrawing nature of the substituents will increase the molecule's ability to accept an electron. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide crucial information about a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be primarily localized on the indole ring, particularly on the pyrrole (B145914) moiety and the carbon atoms of the benzene (B151609) ring that are not directly attached to the electron-withdrawing fluorine atom. The π-donating character of the hydroxyl group at C7 is likely to increase the energy of the HOMO compared to 5-fluoroindole (B109304), making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to have significant contributions from the benzene portion of the indole ring, with its energy lowered by the electron-withdrawing fluorine substituent.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. It is predicted that the HOMO-LUMO gap of this compound will be smaller than that of indole, suggesting enhanced reactivity. This is due to the opposing electronic effects of the hydroxyl (raising HOMO) and fluoro (lowering LUMO) groups.

Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)

| Molecular Orbital | Predicted Energy Level (Relative to Indole) | Predicted Localization |

| HOMO | Higher | Primarily on the pyrrole ring and electron-rich carbons of the benzene ring. |

| LUMO | Lower | Distributed over the benzene ring, with significant contributions from carbon atoms near the fluorine substituent. |

| HOMO-LUMO Gap | Smaller | Indicative of higher reactivity compared to the parent indole. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful means to elucidate reaction mechanisms and identify transition state structures, offering insights that are often difficult to obtain experimentally. For this compound, computational methods can be employed to predict its behavior in various chemical transformations.

For instance, in electrophilic aromatic substitution reactions, a common reaction pathway for indoles, computational modeling can be used to determine the most likely site of attack. Given the electron-donating nature of the hydroxyl group and the directing effects of the indole nitrogen, it is predicted that electrophilic substitution will preferentially occur at the C4 or C6 positions. DFT calculations can be used to model the potential energy surface for the reaction, identifying the transition states and intermediates for substitution at different positions and thereby confirming the regioselectivity.

Furthermore, the role of the fluorine and hydroxyl substituents in modulating the activation energies of these reactions can be quantified. The electron-donating hydroxyl group is expected to lower the activation barrier for electrophilic attack, while the electron-withdrawing fluorine atom might have a deactivating effect, albeit less pronounced than its inductive pull would suggest due to resonance effects.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, DFT-based methods can be used to predict the ¹H, ¹³C, and ¹⁹F NMR spectra with a reasonable degree of accuracy. nih.gov

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the fluoro and hydroxyl groups. The proton of the hydroxyl group and the N-H proton would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would reveal the impact of the substituents on the carbon skeleton. The carbon atom attached to the fluorine (C5) would exhibit a large upfield shift in its resonance, and a characteristic C-F coupling constant would be observed. The carbon atom bearing the hydroxyl group (C7) would show a downfield shift.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom. Computational predictions of these chemical shifts can aid in the structural confirmation of the compound if it were to be synthesized.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~7.0-7.5 | ~120-125 |

| C3 | ~6.5-7.0 | ~100-105 |

| C4 | ~6.8-7.3 | ~110-115 |

| C5 | - | ~155-160 (with C-F coupling) |

| C6 | ~6.7-7.2 | ~105-110 |

| C7 | - | ~145-150 |

| C7a | - | ~130-135 |

| C3a | - | ~125-130 |

| N1-H | ~8.0-9.0 | - |

| C7-OH | Variable | - |

Note: These are estimated ranges and would require specific DFT calculations for more precise values.

Conformational Analysis and Intermolecular Interactions Modeling

While the indole ring system is largely planar, the orientation of the hydroxyl group at the C7 position can be subject to conformational preferences. Computational methods can be used to perform a conformational analysis to determine the most stable orientation of the O-H bond. It is likely that the hydroxyl group will participate in an intramolecular hydrogen bond with the lone pair of the nitrogen atom in the pyrrole ring, leading to a preferred planar conformation.

Modeling of intermolecular interactions is crucial for understanding the behavior of the molecule in condensed phases. This compound has the potential to act as both a hydrogen bond donor (via the N-H and O-H groups) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs and the fluorine atom). Computational simulations can be used to model the formation of dimers and larger aggregates, providing insights into its potential crystal packing and solvation properties. The presence of both hydrogen bond donors and acceptors suggests that this molecule could form extensive intermolecular hydrogen bonding networks.

Conclusion and Future Research Perspectives in 5 Fluoro 1h Indol 7 Ol Chemistry

Synthesis and Functionalization Challenges and Innovations

The primary challenge in the chemistry of 5-Fluoro-1H-indol-7-ol lies in its efficient and regioselective synthesis. Classic indole (B1671886) syntheses often require harsh conditions and may not be suitable for delicate, highly functionalized precursors.

Synthesis Challenges:

Regioselectivity: Achieving the precise 5-fluoro and 7-hydroxy substitution pattern on the indole core requires careful strategic planning to avoid the formation of undesired isomers.

Harsh Reaction Conditions: Some traditional methods, like the Fischer indole synthesis, use strong acids and high temperatures, which can be incompatible with the desired functional groups or lead to side reactions. diva-portal.org The Bischler indole synthesis is another classical method, though recent advancements have introduced milder conditions using catalysts like 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) under microwave irradiation. mdpi.com

Precursor Availability: The starting materials, such as 2-amino-4-fluorophenol (B1270792) derivatives, may not be readily available commercially, necessitating their custom synthesis.

Innovations in Synthesis and Functionalization: Recent advancements in synthetic organic chemistry offer promising solutions to these challenges.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling strategies allow for the late-stage introduction of functional groups, providing a more convergent and flexible approach to synthesizing complex indoles. nih.gov

Directed C-H Functionalization: The development of directing groups enables the precise functionalization of specific C-H bonds on the indole nucleus, offering a powerful tool for building molecular complexity. nih.gov For instance, installing a directing group at the N1 position can facilitate selective reactions at the C7 position.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up of complex multi-step syntheses.

Once synthesized, the this compound scaffold offers multiple sites for further functionalization, each with its own set of opportunities and challenges.

| Reactive Site | Potential Functionalization Reactions | Challenges and Considerations |

| N1-H (Indole Nitrogen) | N-Alkylation, N-Arylation, N-Acylation, Protection (e.g., Boc, Ts) | The acidity of the N-H proton allows for deprotonation with a suitable base. Protecting this site is often necessary to control reactivity at other positions. |

| C3-H | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts) pharmaguideline.com | This is the most nucleophilic position on the indole ring. The electron-donating OH group at C7 enhances its reactivity, while the electron-withdrawing F at C5 slightly diminishes it. |

| C7-OH (Hydroxyl Group) | O-Alkylation (Williamson ether synthesis), O-Acylation (ester formation), Silylation | The hydroxyl group provides a key handle for attaching other molecular fragments, enabling its use as a versatile building block. |

| Benzene (B151609) Ring (C2, C4, C6) | Electrophilic Aromatic Substitution, Metal-catalyzed C-H activation | These positions are generally less reactive than C3. Directing effects of the F and OH groups will govern regioselectivity. |

Advancements in Chemical Reactivity Understanding

The reactivity of the this compound molecule is governed by the interplay of its constituent parts: the electron-rich indole core, the electron-donating hydroxyl group, and the electronegative fluorine atom.

Indole Nucleophilicity: The indole ring is inherently electron-rich, making it highly reactive toward electrophiles, particularly at the C3 position. acs.org

Umpolung Reactivity: While the C3 position is typically nucleophilic, innovative strategies involving gold catalysis have demonstrated the possibility of reversing this reactivity (umpolung), making the C3 position electrophilic. nih.gov Applying such methods to this compound could unlock novel pathways for constructing highly functionalized indole derivatives.

Future research will likely focus on computational studies, such as Density Functional Theory (DFT), to precisely map the electron density distribution and predict the regioselectivity of various reactions. These theoretical insights, combined with experimental validation, will deepen the understanding of this molecule's chemical behavior.

Emerging Applications as a Versatile Chemical Building Block

A "building block" in chemistry is a molecule that can be used as a component in the synthesis of more complex structures. lifechemicals.comrsc.org this compound is poised to be a highly valuable building block due to its combination of a biologically relevant core and multiple reactive handles.

Medicinal Chemistry: Fluorinated compounds constitute a significant portion of approved pharmaceuticals. rsc.orgresearchgate.net The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity. tandfonline.comnih.gov The 5-fluoroindole (B109304) motif is found in various bioactive molecules. rsc.orgresearchgate.net The 7-hydroxy group provides a convenient point for modification, allowing chemists to attach the scaffold to other pharmacophores or use it to explore structure-activity relationships (SAR).

Combinatorial Chemistry: The distinct reactive sites on this compound (N-H, C3-H, C7-OH) can be functionalized orthogonally, making it an ideal scaffold for generating large libraries of diverse compounds for high-throughput screening in drug discovery.

The table below outlines potential transformations that leverage this compound as a synthetic intermediate.

| Starting Material | Reaction Type | Potential Product Class | Application Area |

| This compound | Etherification at C7-OH | 7-Alkoxy-5-fluoroindoles | Medicinal Chemistry, Agrochemicals |

| This compound | Suzuki Coupling (after conversion of C7-OH to triflate) | 7-Aryl-5-fluoroindoles | Materials Science, Drug Discovery |

| This compound | Mannich Reaction at C3 | 3-(Aminomethyl)-5-fluoro-1H-indol-7-ols | Pharmaceutical Synthesis |

| This compound | N-Alkylation followed by C3 functionalization | N-Substituted-3-functionalized-5-fluoro-1H-indol-7-ols | Diverse Chemical Synthesis |

Interdisciplinary Research Opportunities in Organic and Material Sciences

The unique electronic and photophysical properties of the indole ring open up applications beyond biology, extending into the realm of material sciences.

Organic Electronics: Polymers derived from 5-fluoroindole have been shown to possess conductivity and exhibit blue light emission, suggesting potential applications in Organic Light-Emitting Diodes (OLEDs). ossila.com The 7-hydroxy group on this compound could be used to tune the solubility of such polymers or to graft them onto surfaces and other materials, enabling the development of novel functional materials for sensors, displays, and other electronic devices.

Metal-Organic Frameworks (MOFs): The indole N-H and the 7-hydroxyl group can both act as hydrogen bond donors or coordinate with metal centers. This makes this compound a potential candidate for designing novel ligands for the construction of MOFs, which have applications in gas storage, catalysis, and sensing. A related diarylmethane compound containing a 5-fluoroindole moiety has been synthesized specifically as a potential ligand for building MOFs. nih.gov

Bioconjugation and Chemical Biology: The 7-hydroxy group can serve as a chemical handle for attaching the 5-fluoroindole core to biomolecules, such as proteins or nucleic acids. This could facilitate the development of chemical probes to study biological processes, leveraging the fluorine atom as a sensitive reporter for ¹⁹F NMR spectroscopy. diva-portal.orgossila.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.